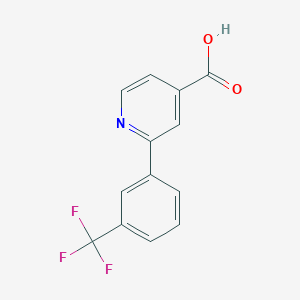

2-(3-(Trifluoromethyl)phenyl)isonicotinic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(3-(Trifluoromethyl)phenyl)isonicotinic acid is an organic compound with the molecular formula C13H8F3NO2 It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an isonicotinic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Trifluoromethyl)phenyl)isonicotinic acid typically involves the reaction of 2-trifluoromethyl-3-nitropyridine with tetrabutylammonium fluoride in acetonitrile under reflux conditions. The reaction is monitored using thin-layer chromatography (TLC) and is completed within approximately 8 hours. The product is then extracted using diethyl ether and purified through distillation .

Industrial Production Methods

Industrial production methods for this compound often involve high-temperature vapor-phase reactions with transition metal-based catalysts such as iron fluoride. This method allows for the efficient synthesis of key intermediates like 2-chloro-5-(trifluoromethyl)pyridine, which can be further processed to obtain the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-(Trifluoromethyl)phenyl)isonicotinic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The trifluoromethyl group can participate in substitution reactions, often facilitated by catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium for substitution reactions. The conditions vary depending on the desired reaction, with temperatures ranging from room temperature to high-temperature reflux conditions .

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications.

Wissenschaftliche Forschungsanwendungen

2-(3-(Trifluoromethyl)phenyl)isonicotinic acid has a wide range of scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.

Industry: The compound is utilized in the production of agrochemicals and materials with specific properties .

Wirkmechanismus

The mechanism of action of 2-(3-(Trifluoromethyl)phenyl)isonicotinic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its activity in biological systems, where it can inhibit specific enzymes or receptors involved in disease processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-fluoro-2-trifluoromethyl-isonicotinic acid: Similar in structure but with a fluorine atom instead of a trifluoromethyl group.

2-(Trifluoromethyl)pyridine-4-carboxylic acid: Another compound with a trifluoromethyl group attached to a pyridine ring

Uniqueness

2-(3-(Trifluoromethyl)phenyl)isonicotinic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. The trifluoromethyl group significantly enhances its stability and reactivity, making it a valuable compound for various applications.

Biologische Aktivität

2-(3-(Trifluoromethyl)phenyl)isonicotinic acid is an organic compound characterized by its trifluoromethyl group attached to a phenyl ring, which is linked to an isonicotinic acid moiety. Its molecular formula is C13H8F3NO2. This compound has attracted attention for its potential biological activities, including antimicrobial and anticancer properties, and its role in various biochemical processes.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness particularly against Gram-positive bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.

Anticancer Activity

Research has also explored the anticancer potential of this compound. In vitro studies have shown that it can induce apoptosis in cancer cell lines by activating caspase pathways and modulating key signaling proteins involved in cell growth and survival. The compound's ability to influence gene expression related to oxidative stress and apoptosis positions it as a candidate for further development in cancer therapeutics .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound interacts with enzymes involved in oxidative stress responses, potentially inhibiting their activity and leading to increased cellular stress.

- Cell Signaling Modulation : It modulates signaling pathways related to stress responses, impacting gene expression and cellular metabolism.

- Receptor Binding : There is evidence suggesting that the compound may act as an allosteric modulator at nicotinic acetylcholine receptors, enhancing responses to neurotransmitters like acetylcholine .

Dosage Effects

The effects of this compound are dose-dependent. Lower doses have been associated with beneficial effects such as enhanced antioxidant defenses, while higher doses can lead to cytotoxicity and apoptosis. This highlights the need for careful dosage optimization in therapeutic applications.

Case Study 1: Antimicrobial Screening

In a controlled laboratory setting, this compound was tested against a panel of bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, showcasing its potential as an antimicrobial agent. The study emphasized the importance of further investigations into the pharmacokinetics and safety profile of this compound for clinical applications.

Case Study 2: Anticancer Efficacy

A series of experiments were conducted on various cancer cell lines, including breast and colon cancer cells. The compound was found to induce significant cell death at concentrations ranging from 10 µM to 50 µM after 48 hours of exposure. Mechanistic studies revealed that the compound activates intrinsic apoptotic pathways, leading to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins .

Research Findings Summary

| Aspect | Findings |

|---|---|

| Molecular Formula | C13H8F3NO2 |

| Antimicrobial Activity | Effective against Gram-positive bacteria; MIC = 32 µg/mL for S. aureus |

| Anticancer Activity | Induces apoptosis in cancer cell lines; effective at 10-50 µM |

| Mechanisms | Enzyme inhibition, signaling modulation, receptor interaction |

| Dosage Effects | Beneficial at low doses; cytotoxic at high doses |

Eigenschaften

IUPAC Name |

2-[3-(trifluoromethyl)phenyl]pyridine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F3NO2/c14-13(15,16)10-3-1-2-8(6-10)11-7-9(12(18)19)4-5-17-11/h1-7H,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDCCRNNYPWNESR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=NC=CC(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90679522 |

Source

|

| Record name | 2-[3-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1226291-45-7 |

Source

|

| Record name | 2-[3-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.